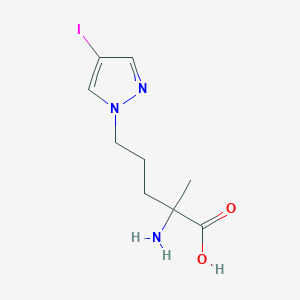

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

Description

Properties

Molecular Formula |

C9H14IN3O2 |

|---|---|

Molecular Weight |

323.13 g/mol |

IUPAC Name |

2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanoic acid |

InChI |

InChI=1S/C9H14IN3O2/c1-9(11,8(14)15)3-2-4-13-6-7(10)5-12-13/h5-6H,2-4,11H2,1H3,(H,14,15) |

InChI Key |

XALVLHCHCDKKKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C=C(C=N1)I)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Pyrazole Ring Formation | Cyclization of hydrazine with β-dicarbonyl precursor in ethanol or aqueous solvent, reflux | Yields pyrazole core with free N-H |

| 2 | Electrophilic Iodination | Treatment with N-iodosuccinimide or iodine monochloride in dichloromethane or acetonitrile at 0–25°C | Selective iodination at 4-position of pyrazole ring |

| 3 | Amino Acid Side Chain Introduction | Condensation with benzyloxycarbonyl-protected 2-methylpentanoic acid ester under basic conditions (e.g., NaHCO3) or aza-Michael addition in ethanol/water mixture | Regioselective attachment to pyrazole nitrogen |

| 4 | Deprotection | Acidic or hydrogenolytic removal of protecting groups (e.g., HCl in dioxane or Pd/C hydrogenation) | Yields free amino acid functionality |

| 5 | Purification | Column chromatography (silica gel) or recrystallization from suitable solvents | Ensures purity ≥95% |

This synthetic sequence is optimized by adjusting parameters such as pH, temperature, solvent polarity, and reaction time to maximize yield and minimize side reactions.

Industrial Scale Considerations

Continuous Flow Reactors: For scaling up, continuous flow synthesis can enhance control over reaction parameters, improve safety in handling reactive intermediates (e.g., iodine reagents), and increase throughput.

Advanced Purification: Industrial purification may employ preparative high-performance liquid chromatography (HPLC) or crystallization techniques tailored to remove closely related impurities.

Catalyst Use: Catalysts such as palladium complexes can be employed in coupling steps for efficient bond formation, as suggested by analogous organozinc and palladium-mediated coupling reactions in related pyrazole derivatives.

Analytical Validation of Product

| Analytical Technique | Purpose | Details |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ^1H and ^13C NMR to verify pyrazole substitution pattern and amino acid backbone |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase columns with UV detection, purity threshold ≥95% |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Confirms molecular ion peak consistent with C11H15IN4O2 (molecular formula) |

| Elemental Analysis | Composition verification | Confirms C, H, N, I content within acceptable ranges |

Comprehensive Research Findings

The iodination step is critical for regioselectivity and yield, with N-iodosuccinimide preferred for mild and selective iodination at room temperature.

The use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) protecting groups on amino esters facilitates regioselective condensation and prevents side reactions.

Optimization of solvent systems, such as ethanol/water mixtures, enhances aza-Michael addition efficiency and product solubility.

Industrial processes benefit from continuous flow technology to handle hazardous reagents safely and improve reproducibility.

Coupling reactions involving organozinc intermediates and palladium catalysts, as reported in related patents, provide alternative routes for constructing peptidomimetic analogs with pyrazole moieties, suggesting potential for adaptation in this compound's synthesis.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Pyrazole Ring Formation | Cyclization of hydrazine with β-dicarbonyl compounds | Hydrazine hydrate, β-dicarbonyl precursor, ethanol, reflux | Pyrazole core |

| Iodination | Electrophilic substitution at 4-position | N-iodosuccinimide, dichloromethane, 0–25°C | 4-iodo-pyrazole intermediate |

| Amino Acid Side Chain Attachment | Regioselective condensation or aza-Michael addition | Protected amino acid esters, base, ethanol/water | Intermediate with amino acid side chain |

| Deprotection | Removal of protecting groups | Acidic conditions or hydrogenation | Free amino acid derivative |

| Purification | Chromatography or recrystallization | Silica gel, suitable solvents | ≥95% pure final product |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Key Structural Features Influencing Bioactivity

Research Findings and Implications

- Halogenation: The 4-iodo substitution in pyrazole significantly enhances molecular recognition in enzyme targets, as seen in Glo-1 inhibitors .

- Backbone Modifications: The 2-methyl group on the pentanoic acid may reduce conformational flexibility, improving selectivity compared to straight-chain analogs like A1P .

- Metabolic Stability: Iodinated compounds often exhibit longer half-lives due to resistance to oxidative metabolism, suggesting advantages over non-halogenated derivatives .

Biological Activity

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃N₃O₂I

- Molecular Weight : 303.12 g/mol

- Melting Point : 165–166 °C

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that compounds with similar structures often act as inhibitors for specific kinases and receptors, which are critical in various signaling pathways.

Key Targets:

- p38 MAP Kinase : This compound may exhibit inhibitory effects on p38 MAP kinase, a crucial player in inflammatory responses and stress signaling pathways. Inhibitors of this kinase have been explored for their potential in treating inflammatory diseases and certain cancers .

- Muscarinic Acetylcholine Receptors : Recent studies have highlighted the role of pyrazole derivatives in modulating muscarinic receptors, which are involved in cognitive functions and neurodegenerative disorders .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anti-inflammatory Agents : Due to its possible inhibition of p38 MAP kinase, it may serve as a candidate for treating inflammatory conditions.

- Neuroprotective Agents : Its interaction with muscarinic receptors suggests potential use in neurocognitive disorders such as Alzheimer's disease.

Study 1: Inhibition of p38 MAP Kinase

A study conducted on a series of pyrazole derivatives demonstrated that specific modifications could enhance the selectivity and potency against p38 MAP kinase. The findings indicated that compounds similar to this compound could potentially serve as effective anti-inflammatory agents .

Study 2: Neurocognitive Effects

In another investigation, analogs of the compound were tested for their effects on muscarinic receptors. The results showed that certain derivatives enhanced receptor activity, indicating their potential as therapeutic agents for cognitive enhancement .

Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃N₃O₂I |

| Molecular Weight | 303.12 g/mol |

| Melting Point | 165–166 °C |

| Biological Targets | p38 MAP Kinase, Muscarinic Receptors |

Q & A

Q. What are the established synthetic routes for 2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid, and how are reaction conditions optimized?

The synthesis typically involves regioselective condensation and aza-Michael addition reactions to introduce the pyrazole and amino acid moieties. Key steps include:

- Condensation : Using reagents like benzyloxycarbonyl-protected amino esters to ensure regioselectivity in pyrazole ring formation .

- Oxidation/Reduction : For functional group interconversion (e.g., Oxone in water at room temperature for oxidation, sodium borohydride in methanol for reduction) .

- Purification : Column chromatography or recrystallization to isolate intermediates. Optimization involves adjusting pH, temperature, and solvent polarity. For example, ethanol/water mixtures improve yield in aza-Michael reactions .

Q. How is the structural integrity and purity of this compound validated?

Analytical techniques include:

Q. What biological targets or pathways are associated with this compound?

The compound’s pyrazole and amino acid groups suggest interactions with:

- Enzymes : Potential inhibition of pathogen-specific enzymes (e.g., those involved in Leishmania or Plasmodium biomolecule biosynthesis) .

- Receptors : Binding to neurotransmitter or cytokine receptors due to structural similarity to bioactive pyrazole derivatives .

Advanced Research Questions

Q. How can solubility and bioavailability be enhanced for in vivo studies?

Strategies include:

- Derivatization : Introducing hydrophilic groups (e.g., carboxylates or PEG chains) via substitution reactions under basic conditions .

- Prodrug Design : Masking the amino acid group with ester prodrugs, which hydrolyze in vivo .

- Co-solvent Systems : Using DMSO/PBS mixtures to improve aqueous solubility without destabilizing the compound .

Q. How are contradictions in biological activity data resolved across studies?

Contradictions often arise from substituent effects or assay variability. Mitigation involves:

- Structure-Activity Relationship (SAR) Studies : Comparing activities of derivatives with varying substituents (e.g., iodopyrazole vs. chloropyrazole analogs) .

- Standardized Assays : Replicating experiments under controlled conditions (e.g., fixed pH, temperature) .

- Computational Modeling : Docking studies to predict binding affinities to divergent targets .

Q. What computational methods elucidate interactions with biological targets?

- Molecular Dynamics (MD) Simulations : To study binding stability with enzymes (e.g., 50-ns simulations in explicit solvent) .

- Density Functional Theory (DFT) : For optimizing geometry and electronic properties of the iodopyrazole moiety .

- Pharmacophore Mapping : Identifying critical interaction points (e.g., hydrogen bonds between the amino acid group and active-site residues) .

Q. How is regioselectivity achieved in pyrazole-containing amino acid synthesis?

Regioselectivity is controlled by:

- Protecting Groups : Benzyloxycarbonyl (Cbz) on the amino acid directs pyrazole formation to the 3-position .

- Catalysis : Lewis acids (e.g., ZnCl₂) favor specific transition states in aza-Michael additions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.